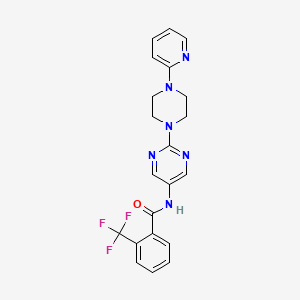

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Description

N-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrimidin-5-yl group substituted with a pyridin-2-ylpiperazine moiety. The trifluoromethyl (-CF₃) group at the ortho position of the benzamide enhances lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation. Its modular structure allows for synthetic adaptability, as evidenced by analogous compounds synthesized via nucleophilic substitutions and coupling reactions .

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N6O/c22-21(23,24)17-6-2-1-5-16(17)19(31)28-15-13-26-20(27-14-15)30-11-9-29(10-12-30)18-7-3-4-8-25-18/h1-8,13-14H,9-12H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJXGINRJFLYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-aminopyridine with a suitable dihalide to form the piperazine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve the overall production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities and therapeutic applications. It is characterized by a molecular formula of C21H19F3N6O and a molecular weight of approximately 428.4 g/mol. The compound's structure includes a trifluoromethyl group, a piperazine ring, and a pyrimidine moiety, enabling diverse biological interactions.

Scientific Research Applications

This compound has shown promise across several scientific disciplines:

- Chemistry It serves as an intermediate in synthesizing complex molecules.

- Biology Its biological activity has been explored through enzyme inhibition and receptor binding studies.

- Medicine It has potential therapeutic uses as an anti-inflammatory, antiviral, or anticancer agent.

- Industry It can be used to develop new materials and chemical processes.

Biological Activities

This compound has notable biological activities:

- Acetylcholinesterase (AChE) Inhibition The compound primarily works by inhibiting AChE, an enzyme vital to the cholinergic system that modulates neurotransmission related to cognitive functions and muscle control. By inhibiting AChE, it increases acetylcholine levels in the synaptic cleft, improving cholinergic signaling.

- Anticancer Activity Derivatives containing similar structures have shown inhibitory effects against cancer cell lines, including lung, breast, and colon cancers. For example, trifluoromethylbenzamide moiety compounds have shown up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations.

- Neuroprotective Effects The inhibition of AChE suggests it may be useful in treating neurodegenerative diseases like Alzheimer's, where cholinergic deficits are common; increased acetylcholine levels may improve cognitive functions.

- Kinase Inhibition Similar compounds have shown inhibitory activity against kinases involved in tumor growth and progression, suggesting broader therapeutic applications.

Case Studies

- Inhibition of EGFR N-(trifluoromethyl)benzamide derivatives have demonstrated significant inhibition against EGFR, reaching up to 92% at concentrations as low as 10 nM. This indicates a strong potential for targeting tumorigenic pathways.

- Neuroprotective Properties In vitro studies on neuroblastoma cell lines showed that compounds similar to this compound could enhance cell survival rates under oxidative stress conditions, suggesting neuroprotective benefits for Alzheimer's disease models.

Mechanism of Action

This compound is unique due to its specific structural features and biological activities. Similar compounds include other benzamide derivatives and piperazine-containing molecules. the presence of the trifluoromethyl group and the pyrimidine ring distinguishes it from its counterparts, potentially leading to different pharmacological properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs to highlight key differences in substituents, molecular properties, and biological activities. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations

Core Structure Variations: The target compound’s benzamide core contrasts with pentanamide (7k), thiazolecarboxamide (BMS-354825), and acetamide (383147-04-4). BMS-354825 uses a thiazolecarboxamide core, which contributes to its dual kinase inhibition (Src/Abl) and antitumor efficacy .

Substituent Impact :

- Trifluoromethyl (-CF₃) : Present in the target compound, 7k, and ML267, this group enhances hydrophobicity and metabolic stability. In ML267, it synergizes with a chloro substituent for bacterial enzyme inhibition .

- Hydroxyethylpiperazine : In BMS-354825, this group improves solubility compared to the target compound’s pyridinylpiperazine, balancing pharmacokinetics .

Biological Activity :

- Dopamine D3 Selectivity (7k) : The pentanamide core and -CF₃ in 7k enable selective binding to dopamine D3 receptors, unlike the target compound’s benzamide .

- Antitumor Activity (BMS-354825) : The thiazolecarboxamide scaffold and hydroxyethylpiperazine are critical for its kinase inhibition and oral efficacy in leukemia models .

Molecular Weight and Bioavailability :

- The target compound’s hypothetical molecular weight (~463 g/mol) is higher than 4-ethylbenzamide (388.47 g/mol) but lower than BMS-354825 (529.99 g/mol). Higher molecular weight may limit bioavailability but enhance target residence time .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 428.4 g/mol. The structure includes a trifluoromethyl group, a piperazine ring, and a pyrimidine moiety, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 1421483-84-2 |

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . This enzyme is crucial in the cholinergic system, which modulates neurotransmission related to cognitive functions and muscle control. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that derivatives containing similar structures have demonstrated significant inhibitory effects against various cancer cell lines, including those associated with lung, breast, and colon cancers. For instance, compounds with the trifluoromethylbenzamide moiety have shown up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations .

- Neuroprotective Effects : The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent. Increased acetylcholine levels may improve cognitive functions.

- Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases involved in tumor growth and progression, indicating potential for broader therapeutic applications beyond neuroprotection .

Case Study 1: Inhibition of EGFR

In a study examining compounds with similar structural features, N-(trifluoromethyl)benzamide derivatives exhibited significant inhibition against EGFR, with values reaching up to 92% at concentrations as low as 10 nM. This suggests a strong potential for targeting tumorigenic pathways .

Case Study 2: Neuroprotective Properties

In vitro studies on neuroblastoma cell lines demonstrated that compounds similar to this compound could enhance cell survival rates under oxidative stress conditions, indicating neuroprotective properties that may be beneficial in Alzheimer's disease models .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide?

The synthesis typically involves coupling reactions between pyrimidine and benzamide derivatives. For example, a TBTU-mediated amide coupling under inert conditions (e.g., CH₂Cl₂, DIEA) at 0°C, followed by purification via silica gel chromatography, is a common approach . Reaction optimization may require adjusting stoichiometric ratios of reagents (e.g., TBTU, DIEA) and monitoring pH during workup to minimize side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- HPLC : Confirm purity (>98% as in ) with reverse-phase columns and UV detection .

- NMR spectroscopy : Analyze ¹H and ¹³C chemical shifts to verify hydrogen/carbon environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) .

- ESI-MS : Match experimental and calculated [M+H]⁺ values (e.g., m/z 758.29 in ) .

Q. What are the critical physicochemical properties to characterize for this compound?

Key properties include:

- Melting point : Determine via differential scanning calorimetry (DSC) (e.g., 165–167°C for related compounds) .

- Solubility : Test in DMSO, water, and biological buffers to guide in vitro assays.

- Stability : Assess under varying pH and temperature conditions using accelerated degradation studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:

- Dose-response validation : Replicate assays across multiple concentrations and use standardized positive controls.

- Target specificity profiling : Use kinase panels or proteome-wide screens to identify off-target interactions .

- Structural analogs : Compare activity with derivatives (e.g., 13a–c in ) to isolate pharmacophore contributions .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties?

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., piperazine ring oxidation) .

- Permeability : Use Caco-2 assays or PAMPA to assess intestinal absorption.

- Pro-drug approaches : Modify the trifluoromethylbenzamide moiety to enhance solubility without compromising target binding .

Q. How can researchers investigate the compound’s interaction with bacterial enzymes like Acps-PPTase?

- Enzyme inhibition assays : Measure IC₅₀ values using purified Acps-PPTase and substrate analogs (e.g., malonyl-CoA) .

- Molecular docking : Model the compound into the enzyme’s active site (e.g., using AutoDock Vina) to predict binding modes.

- Site-directed mutagenesis : Validate key residues (e.g., catalytic Ser/His) via kinetic studies with mutant enzymes .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Analog synthesis : Introduce substituents at the pyridine or benzamide positions (e.g., nitro, morpholine-carbonyl groups as in ) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with activity .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological potency .

Methodological Challenges

Q. How should researchers address discrepancies in NMR spectral data during characterization?

- Deuterated solvent effects : Re-run spectra in alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve peak splitting .

- Dynamic processes : Use variable-temperature NMR to detect conformational exchange (e.g., piperazine ring flipping) .

- 2D experiments : Perform HSQC or HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons) .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1N HCl), and thermal (40–60°C) stress .

- LC-MS/MS analysis : Identify degradation products and propose degradation pathways (e.g., hydrolysis of the amide bond) .

- Accelerated stability studies : Store the compound at 25°C/60% RH and monitor changes in purity over 1–3 months.

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., Acps-PPTase) to confirm on-target effects .

- Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment to identify downstream pathways .

- In vivo efficacy : Test in animal models (e.g., murine infection models) with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.